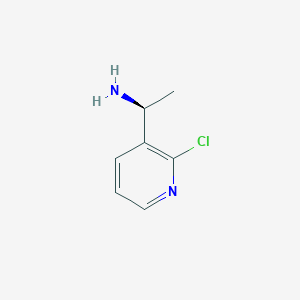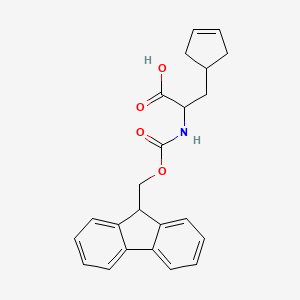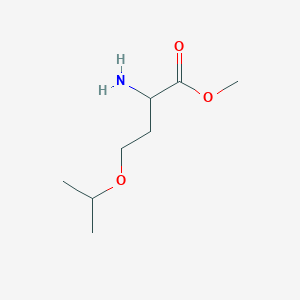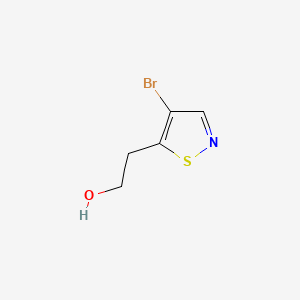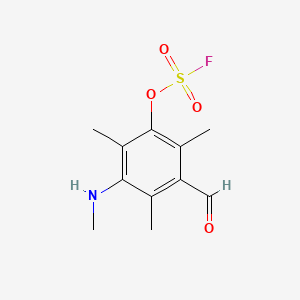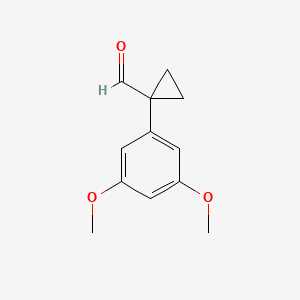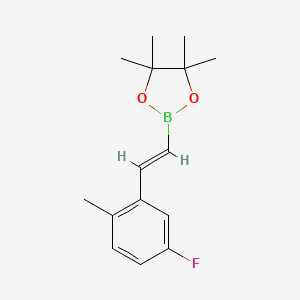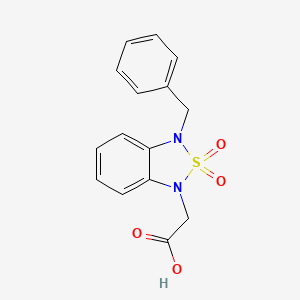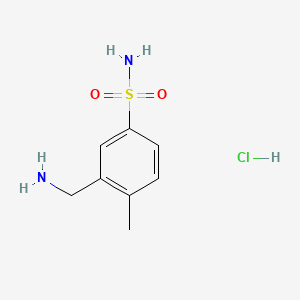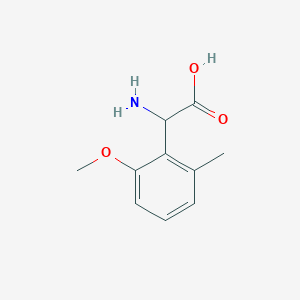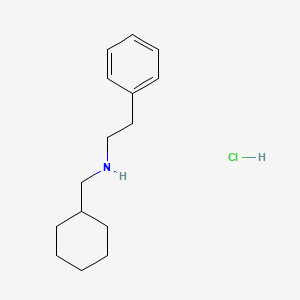
(Cyclohexylmethyl)(2-phenylethyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a compound with the molecular formula C15H24ClN and a molecular weight of 253.8. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of cyclohexylmethylamine with 2-phenylethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its stimulant properties and interactions with neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
Comparison with Similar Compounds
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride is structurally similar to other stimulant compounds such as methylphenidate and amphetamines. it is unique in its specific chemical structure and pharmacological profile. Similar compounds include:
Methylphenidate: Used for the treatment of ADHD and narcolepsy.
Amphetamines: A class of stimulant drugs with various therapeutic and recreational uses.
Properties
Molecular Formula |
C15H24ClN |
|---|---|
Molecular Weight |
253.81 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1,3-4,7-8,15-16H,2,5-6,9-13H2;1H |
InChI Key |
DKVKOGZYJCFVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
